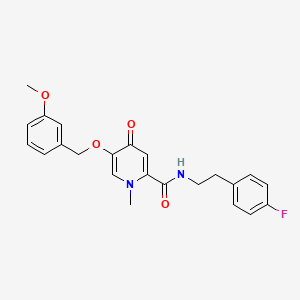

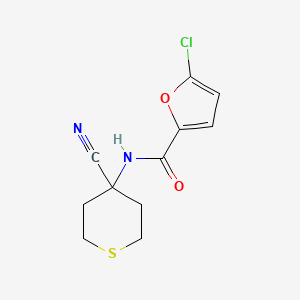

(Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate is a useful research compound. Its molecular formula is C23H23NO5 and its molecular weight is 393.439. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complex organic compounds, including those with benzofuran and piperidinyl groups, play a crucial role in the development of novel pharmaceuticals and imaging agents. For example, the synthesis of (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a potential PET probe for imaging the enzyme PIM1 highlights the importance of such compounds in medical diagnostics. The compound was synthesized with significant radiochemical yield and specific activity, showcasing the potential for benzofuran derivatives in PET imaging (Gao et al., 2013).

Herbicide Development

The research into benzofuran derivatives also extends to agricultural sciences, where such compounds are studied for their herbicidal properties. ZJ0273, a broad-spectrum herbicide, utilizes a benzofuran core for effective weed control in crops like oilseed rape in China. The synthesis and radiolabeling of ZJ0273 with tritium and carbon-14 enable detailed studies on its metabolism, mode of action, and environmental behavior, illustrating the multifaceted applications of benzofuran derivatives beyond the medical field (Yang et al., 2008).

Antioxidant and Antiparasitic Properties

Benzofuran derivatives are also notable for their antioxidant and antiparasitic activities. A study on the synthesis of benzofuran derivatives via Strecker reaction and their evaluation as antioxidants demonstrates the potential of these compounds in combating oxidative stress. The synthesized compounds exhibited significant free radical scavenging and ferric reducing power, comparable to known antioxidants (Ezzatzadeh & Hossaini, 2018). Furthermore, research on Piper species led to the identification of benzoic acid derivatives with promising antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum, showcasing the therapeutic potential of benzofuran and piperidine-containing compounds in treating parasitic infections (Flores et al., 2008).

properties

IUPAC Name |

methyl 4-[(Z)-[6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)-1-benzofuran-2-ylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO5/c1-28-23(27)16-7-5-15(6-8-16)13-20-21(26)17-9-10-19(25)18(22(17)29-20)14-24-11-3-2-4-12-24/h5-10,13,25H,2-4,11-12,14H2,1H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBFQDUDGYMREP-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((6-hydroxy-3-oxo-7-(piperidin-1-ylmethyl)benzofuran-2(3H)-ylidene)methyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-fluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2872557.png)

![(Z)-2-(3,4-dichlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2872561.png)

![N-(3-chlorophenyl)-N'-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea](/img/structure/B2872566.png)

![1,7-dimethyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2872567.png)

![6-(3-Fluorophenyl)-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2872569.png)

![[4-[(2-Chloro-6-fluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2872573.png)

![2-methylpropyl 4-[(2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carbonyl]-1,4-diazepane-1-carboxylate](/img/structure/B2872574.png)